molecular formula C6H9ClO4 B14459888 2-Ethoxyethyl chloro(oxo)acetate CAS No. 74503-09-6

2-Ethoxyethyl chloro(oxo)acetate

Cat. No.: B14459888
CAS No.: 74503-09-6
M. Wt: 180.58 g/mol
InChI Key: KIIBSVQBAWITKR-UHFFFAOYSA-N
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Description

2-Ethoxyethyl chloro(oxo)acetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of both an ester and a chloroacetate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl chloro(oxo)acetate can be synthesized through the reaction of 2-ethoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted esters or amides.

    Hydrolysis: 2-Ethoxyethanol and chloroacetic acid.

    Oxidation and Reduction: Carboxylic acids or alcohols.

Scientific Research Applications

2-Ethoxyethyl chloro(oxo)acetate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl chloro(oxo)acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The compound’s reactivity is influenced by the electronic and steric effects of the ethoxyethyl group .

Comparison with Similar Compounds

Similar Compounds

    Ethyl chlorooxoacetate: Similar in structure but lacks the ethoxyethyl group.

    Methyl chlorooxoacetate: Similar but with a methyl group instead of an ethoxyethyl group.

    2-Ethoxyethyl acetate: Similar but lacks the chloro group.

Uniqueness

2-Ethoxyethyl chloro(oxo)acetate is unique due to the presence of both an ester and a chloroacetate group, which provides a combination of reactivity and versatility in chemical synthesis. The ethoxyethyl group also imparts specific electronic and steric properties that influence its reactivity compared to similar compounds .

Properties

CAS No.

74503-09-6

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

2-ethoxyethyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C6H9ClO4/c1-2-10-3-4-11-6(9)5(7)8/h2-4H2,1H3

InChI Key

KIIBSVQBAWITKR-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=O)Cl

Origin of Product

United States

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